2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18095283
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17Cl2N3 |
|---|---|
| Molecular Weight | 226.14 g/mol |
| IUPAC Name | 2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H15N3.2ClH/c1-6(2)7(9)8-10-4-5-11(8)3;;/h4-7H,9H2,1-3H3;2*1H |
| Standard InChI Key | FASZREKTPBCKMN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=NC=CN1C)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core structure consists of a propan-1-amine chain substituted at the first carbon with a 1-methylimidazol-2-yl group, accompanied by two hydrochloride counterions. The IUPAC name, 2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine; dihydrochloride, reflects this arrangement . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₇Cl₂N₃ | |
| Molecular weight | 226.14 g/mol | |
| SMILES | CC(C)C(C1=NC=CN1C)N.Cl.Cl | |
| InChIKey | FASZREKTPBCKMN-UHFFFAOYSA-N |
The presence of the imidazole ring—a five-membered heterocycle with two nitrogen atoms—confers potential for hydrogen bonding and π-π interactions, which are critical for biological activity.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are primary tools for verifying its structure. Proton NMR would reveal signals for the methyl groups (δ ~1.2 ppm for the isopropyl CH₃, δ ~3.7 ppm for the imidazole N-CH₃), imidazole protons (δ ~6.9–7.1 ppm), and the amine proton (δ ~1.8 ppm, broad). HRMS data for the parent amine (C₈H₁₅N₃) would show a molecular ion peak at m/z 153.1263 .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a two-step process:
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Formation of the parent amine: Condensation of 1-methylimidazole-2-carbaldehyde with isopropylamine under reductive amination conditions, using sodium cyanoborohydride or hydrogen/palladium.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
Critical parameters include maintaining a pH of 4–5 during salt formation and using anhydrous conditions to prevent hydrolysis.
Purification Methods
Recrystallization from ethanol/water mixtures (3:1 v/v) is commonly employed, yielding white crystalline solids with >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase can further isolate the compound.
Physicochemical Properties
The dihydrochloride form significantly improves aqueous solubility compared to the free base (logP = 1.07 vs. 2.3 for the amine) . This property is advantageous for in vitro assays requiring physiological pH conditions.
Research Challenges and Future Directions
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Mechanistic ambiguity: No published data exist on its specific molecular targets or ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.
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Synthetic scalability: Current protocols report yields of 40–60%, necessitating optimization for industrial production.
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Therapeutic validation: Preclinical testing in disease models (e.g., murine cancer xenografts) is required to assess efficacy.
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